Dimethyl 2,2,2-trichloro-1-(1-naphthoylamino)ethylphosphonate
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Overview
Description
Dimethyl 2,2,2-trichloro-1-(1-naphthoylamino)ethylphosphonate is a complex organic compound characterized by its unique structure, which includes a naphthoylamino group and a trichloroethylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2,2-trichloro-1-(1-naphthoylamino)ethylphosphonate typically involves multi-step organic reactions. One common method includes the reaction of 2,2,2-trichloro-1-(1-naphthoylamino)ethanol with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2,2-trichloro-1-(1-naphthoylamino)ethylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Dimethyl 2,2,2-trichloro-1-(1-naphthoylamino)ethylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of Dimethyl 2,2,2-trichloro-1-(1-naphthoylamino)ethylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-3-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)urea
- 2,2,2-Trichloro-1,1-dimethylethanol
- 2,2,2-Trichloro-1,1-dimethylethyl chloroformate
Uniqueness
Dimethyl 2,2,2-trichloro-1-(1-naphthoylamino)ethylphosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H15Cl3NO4P |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-dimethoxyphosphorylethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C15H15Cl3NO4P/c1-22-24(21,23-2)14(15(16,17)18)19-13(20)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,1-2H3,(H,19,20) |
InChI Key |
FIWFUIBGFALHGO-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
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